2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
Description
This compound features a dihydropyridinone core (2-oxo-1,2-dihydropyridin-1-yl) substituted with an azepane-1-sulfonyl group at the 5-position and an acetamide linker to a benzodioxol-methyl moiety.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c25-20(22-12-16-5-7-18-19(11-16)30-15-29-18)14-23-13-17(6-8-21(23)26)31(27,28)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12,14-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPHIXXZBAZGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with the benzodioxole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The azepane ring and sulfonyl group may play a role in binding to proteins or enzymes, while the benzodioxole moiety could influence the compound’s overall bioactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: Benzo[e][1,4]diazepin-based Acetamide ()
- Structure : Contains a benzo[e][1,4]diazepin core with a but-3-en-1-yl substituent and a methylphenyl acetamide tail.
- Key Differences: The diazepin ring replaces the dihydropyridinone core, altering rigidity and binding pocket compatibility. Includes a pyrimido[4,5-d]pyrimidinyl group, which may enhance kinase inhibition.
Structural Analog 2: (E)-Indolin-3-ylidene Acetamides ()
- Examples: (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (Activity score: 5.797). (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity score: 5.58).
- Key Differences: Indolinone cores with isoxazolylmethyl substituents vs. dihydropyridinone. Fluorine or amino groups improve lipophilicity or hydrogen bonding. Quinolinyl/pyridinyl termini may enhance DNA intercalation or kinase binding.
- Implications : Higher activity scores (e.g., 5.797) suggest stronger biological effects, possibly due to fluorinated substituents .
Structural Analog 3: Tetrahydropyrimidin-containing Acetamides ()
- Structure : Features a tetrahydropyrimidin-1(2H)-yl group and complex stereochemistry.
- Key Differences: Bulky diphenylhexan backbones increase molecular weight and steric hindrance. Hydroxy and dimethylphenoxy groups improve solubility.
Structural and Functional Analysis Table
Discussion of Pharmacological Implications
- Target Compound : The azepane sulfonyl group may confer selectivity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), while the benzodioxol group could enhance CNS penetration.
- Competitive Advantages: Compared to indolinone analogs, the dihydropyridinone core offers a balance of rigidity and flexibility. Unlike tetrahydropyrimidin analogs, the absence of bulky backbones may improve bioavailability.
- Limitations: Lack of fluorinated or amino groups (as in compounds) may reduce metabolic stability.
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic molecule with significant potential for various biological activities. Its structure includes a dihydropyridine ring, an azepane sulfonyl group, and a benzodioxole moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor activity
- Anti-inflammatory effects
- Enzyme inhibition
The biological activity of this compound is likely mediated through its interaction with specific biological targets. The following mechanisms have been proposed based on structural analogs:
- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of key enzymes involved in disease pathways, such as PD-L1 in cancer immunotherapy .
- Modulation of Cellular Pathways : The compound may influence various signaling pathways critical for cell proliferation and survival.
- Antioxidant Properties : The presence of heterocyclic structures often correlates with antioxidant activities, which could mitigate oxidative stress in cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects that may contribute to its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-N-(thiophen-2-yl)propanamide | Contains a thiophenyl group | Simpler structure with fewer functional groups |
| 5-(azepane-1-sulfonyl)-3-methylpyridin | Similar azepane sulfonamide structure | Lacks dihydropyridine component |
| N-(4-methylphenyl)acetamide | Acetamide base structure | No heterocyclic components |
This table highlights the distinctiveness of the target compound due to its combination of multiple functional groups and heterocycles, which may enhance its biological activities.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of related compounds for their potential therapeutic applications:
- Anticancer Studies : A study demonstrated that derivatives similar to the target compound exhibited potent antitumor effects in in vitro models, suggesting that modifications to the azepane or benzodioxole moieties could enhance efficacy .
- Enzyme Inhibition : Another research effort identified compounds that inhibited PD-L1 with IC50 values significantly lower than existing therapies, indicating a promising avenue for immunotherapy applications .
- Inflammatory Response Modulation : Compounds with similar structures have been shown to reduce markers of inflammation in cellular assays, indicating potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., catalysts, solvents) be tailored to improve yield and purity?
- Methodological Answer: Multi-step synthesis typically involves coupling a dihydropyridinone precursor with functionalized benzodioxole and azepane-sulfonyl moieties. Key steps include sulfonylation of the azepane ring and nucleophilic substitution for acetamide formation. Reaction optimization requires:
- Catalysts: Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control: Maintain 60–80°C during sulfonylation to prevent side reactions .
- Data Contradiction: Yields vary significantly (40–75%) depending on the steric hindrance of substituents; bulkier groups (e.g., 4-chlorophenyl) reduce efficiency .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the dihydropyridinone ring and benzodioxole methyl group .
- Mass Spectrometry (HRMS): Essential for verifying molecular weight (e.g., observed m/z 393.47 vs. theoretical) .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer: Stability studies show:
- pH Sensitivity: Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring neutral buffers for biological assays .
- Thermal Stability: Stable up to 150°C in solid state but degrades in solution above 60°C .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) are effective for predicting binding affinities to biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the sulfonyl group .
- DFT Calculations: Optimize 3D conformation to assess electronic effects of the benzodioxole moiety on π-π stacking .
- Data Contradiction: Predicted binding scores often conflict with experimental IC50 values due to solvation effects in vitro .
Q. How can contradictory data on the compound’s biological activity (e.g., IC50 variability) be resolved?
- Methodological Answer:
- Assay Standardization: Control variables like cell line passage number (e.g., HepG2 vs. HEK293) and serum-free conditions .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Example Contradiction: IC50 for COX-2 inhibition ranges from 0.8 μM (human recombinant enzyme) to 5.2 μM (murine macrophages) .
Q. What strategies mitigate off-target interactions while enhancing selectivity for therapeutic applications?
- Methodological Answer:
- Structural Analog Screening: Compare analogs with pyrrolidine vs. azepane sulfonyl groups to identify selectivity determinants .
- Prodrug Design: Mask the acetamide group with enzymatically cleavable protectors (e.g., ester prodrugs) to reduce non-specific binding .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) guide scalable synthesis in flow reactors?
- Methodological Answer:
- Continuous Flow Optimization: Use microreactors to control exothermic sulfonylation steps and reduce byproducts .
- Kinetic Modeling: Fit time-course data to pseudo-first-order models to identify rate-limiting steps (e.g., azepane ring activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
